molecular formula C7H9F2N3O B13337267 3-(4,4-Difluoropyrrolidin-2-yl)-5-methyl-1,2,4-oxadiazole

3-(4,4-Difluoropyrrolidin-2-yl)-5-methyl-1,2,4-oxadiazole

Cat. No.: B13337267
M. Wt: 189.16 g/mol
InChI Key: RLXQPVAENNRRFO-UHFFFAOYSA-N
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Description

3-(4,4-Difluoropyrrolidin-2-yl)-5-methyl-1,2,4-oxadiazole is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrrolidine ring substituted with two fluorine atoms and an oxadiazole ring, making it a subject of study for its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,4-Difluoropyrrolidin-2-yl)-5-methyl-1,2,4-oxadiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a dihaloalkane.

    Introduction of Fluorine Atoms: The fluorine atoms are introduced via a fluorination reaction using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Construction of the Oxadiazole Ring: The oxadiazole ring is formed through a cyclization reaction involving a nitrile oxide and an appropriate alkyne or alkene.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the employment of high-throughput screening techniques to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

3-(4,4-Difluoropyrrolidin-2-yl)-5-methyl-1,2,4-oxadiazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding oxadiazole derivatives with oxidized functional groups.

    Reduction: Formation of reduced pyrrolidine derivatives.

    Substitution: Formation of substituted oxadiazole derivatives with various nucleophiles.

Scientific Research Applications

3-(4,4-Difluoropyrrolidin-2-yl)-5-methyl-1,2,4-oxadiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as a bioactive molecule with antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 3-(4,4-Difluoropyrrolidin-2-yl)-5-methyl-1,2,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound enhance its binding affinity to these targets, leading to inhibition or activation of specific biochemical pathways. The oxadiazole ring contributes to the compound’s stability and reactivity, allowing it to effectively modulate biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4,4-Difluoropyrrolidin-2-yl)-5-(trifluoromethyl)-1,2,4-oxadiazole
  • 3-(4,4-Difluoropyrrolidin-2-yl)-5-ethyl-1,2,4-oxadiazole

Uniqueness

3-(4,4-Difluoropyrrolidin-2-yl)-5-methyl-1,2,4-oxadiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C7H9F2N3O

Molecular Weight

189.16 g/mol

IUPAC Name

3-(4,4-difluoropyrrolidin-2-yl)-5-methyl-1,2,4-oxadiazole

InChI

InChI=1S/C7H9F2N3O/c1-4-11-6(12-13-4)5-2-7(8,9)3-10-5/h5,10H,2-3H2,1H3

InChI Key

RLXQPVAENNRRFO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NO1)C2CC(CN2)(F)F

Origin of Product

United States

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